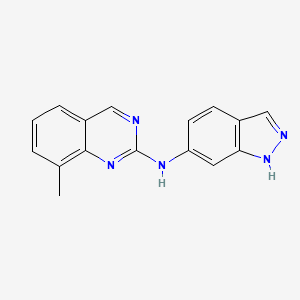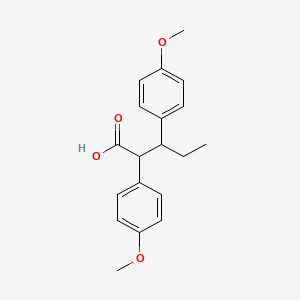
2,3-Bis(4-methoxyphenyl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(4-methoxyphenyl)pentanoic acid is an organic compound characterized by the presence of two methoxyphenyl groups attached to a pentanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-methoxyphenyl)pentanoic acid typically involves the reaction of appropriate methoxyphenyl derivatives with a pentanoic acid precursor. One common method involves the use of Friedel-Crafts acylation, where methoxybenzene reacts with a pentanoic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(4-methoxyphenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pentanoic acid moiety can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced aromatic compounds.
Substitution: Nitro or halogen-substituted methoxyphenyl derivatives.
Applications De Recherche Scientifique
2,3-Bis(4-methoxyphenyl)pentanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-Bis(4-methoxyphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism. The compound’s anti-inflammatory effects could be linked to the modulation of inflammatory mediators and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-methoxyphenyl)pentanoic acid
- 4-Methoxyphenol
- 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone derivatives .
Uniqueness
2,3-Bis(4-methoxyphenyl)pentanoic acid stands out due to its dual methoxyphenyl groups, which confer unique chemical properties and reactivity.
Propriétés
Numéro CAS |
1756-65-6 |
|---|---|
Formule moléculaire |
C19H22O4 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
2,3-bis(4-methoxyphenyl)pentanoic acid |
InChI |
InChI=1S/C19H22O4/c1-4-17(13-5-9-15(22-2)10-6-13)18(19(20)21)14-7-11-16(23-3)12-8-14/h5-12,17-18H,4H2,1-3H3,(H,20,21) |
Clé InChI |
BZSHUBXBMWOXAU-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=C(C=C1)OC)C(C2=CC=C(C=C2)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[4-(3-azaspiro[5.5]undec-3-yl)phenyl]methylideneamino]-4-nitro-benzamide](/img/structure/B13992570.png)
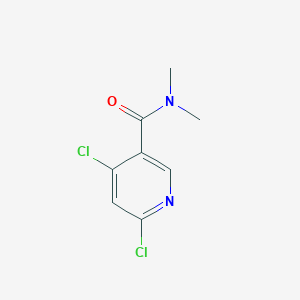
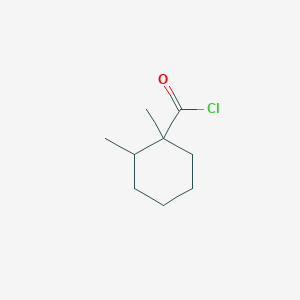
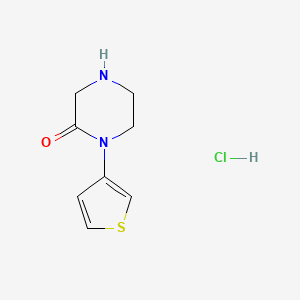
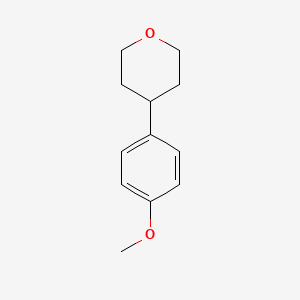
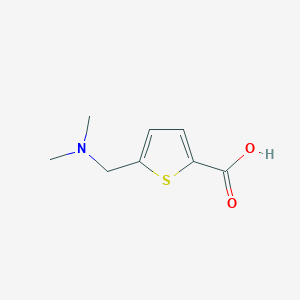
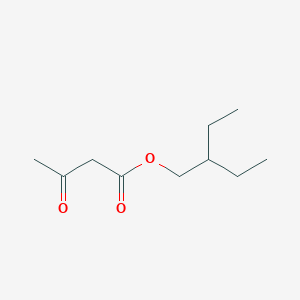
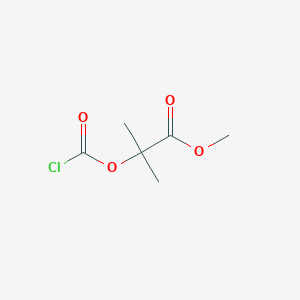
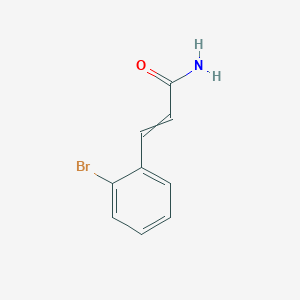
![3,3'-[Piperazine-1,4-diylbis(carbamothioylsulfanediyl)]dipropanoic acid](/img/structure/B13992620.png)
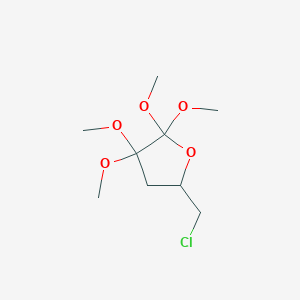
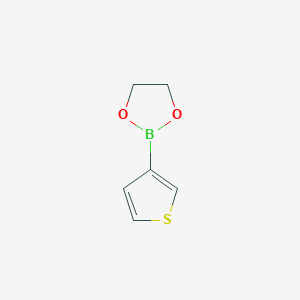
![3-(4-bromophenyl)-1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B13992642.png)
